Galuteolin

Descripción

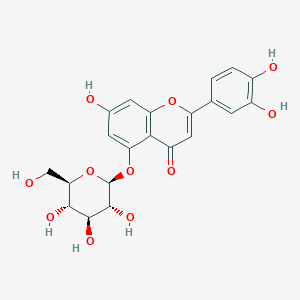

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGKQZVCLWKUDQ-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942500 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20344-46-1 | |

| Record name | Galuteolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 5-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEOLIN 5-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Galuteolin's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms through which galuteolin, a flavonoid compound, exerts its therapeutic effects in the context of rheumatoid arthritis (RA). Drawing upon preclinical research, this document details the signaling pathways modulated by this compound, its impact on inflammatory mediators, and its effects on the cellular drivers of RA pathology. Furthermore, insights from the closely related flavonoid, luteolin, are incorporated to provide a broader perspective on the potential anti-arthritic mechanisms.

Core Mechanism of Action: Targeting Fibroblast-Like Synoviocytes

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the RA synovium, contributing to the perpetuation of inflammation and the degradation of cartilage and bone. This compound's primary mechanism of action in RA appears to be the modulation of FLS behavior, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses and is constitutively active in the RA synovium. Its activation leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix-degrading enzymes.

This compound has been shown to suppress the NF-κB signaling cascade in tumor necrosis factor-alpha (TNF-α)-stimulated RA-FLS.[1][2] This inhibition is mediated through the upregulation of Heme Oxygenase-1 (HMOX1), an enzyme with anti-inflammatory properties.[1][2] The proposed mechanism is as follows:

-

This compound induces the expression of HMOX1. [1]

-

HMOX1 activation leads to the suppression of IκB kinase (IKKβ) activity. [1][2]

-

Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). [1][2]

-

With IκB remaining bound to NF-κB (p65 subunit), the translocation of NF-κB to the nucleus is blocked. [1][2]

-

Consequently, the transcription of NF-κB target genes is inhibited. [1][2]

Downstream Effects of NF-κB Inhibition

By attenuating the NF-κB signaling pathway, this compound exerts several beneficial downstream effects in the context of RA:

-

Reduction of Pro-inflammatory Cytokines: this compound significantly reduces the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in RA-FLS.[1][2][3]

-

Inhibition of Matrix Metalloproteinases (MMPs): The expression of matrix-degrading enzymes, such as MMP-1, is suppressed by this compound, which may help to prevent the breakdown of cartilage and bone.[1][2][3]

-

Modulation of Cellular Proliferation and Apoptosis: this compound has been observed to inhibit the hyperproliferation of RA-FLS in a dose-dependent manner.[1][2] Furthermore, it promotes apoptosis (programmed cell death) in these cells, a process that is often dysregulated in the RA synovium.[1][2] This is achieved, in part, by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1][2]

Broader Anti-Inflammatory Mechanisms: Insights from Luteolin

Research on the structurally similar flavonoid, luteolin, provides a more comprehensive understanding of the potential anti-arthritic mechanisms that may also be relevant to this compound. Luteolin has been shown to modulate a wider range of signaling pathways implicated in RA pathogenesis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK), are key regulators of inflammatory and stress responses. In the context of RA, these pathways are involved in the production of pro-inflammatory cytokines and MMPs. Luteolin has been demonstrated to inhibit the activation of both p38 MAPK and JNK in synovial cells.[4][5]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in cell survival, proliferation, and differentiation. In RA, this pathway contributes to the aggressive phenotype of FLS. Luteolin has been shown to inhibit the PI3K/Akt pathway, which may contribute to its anti-proliferative and pro-apoptotic effects on RA-FLS.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and luteolin from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound and Luteolin on Inflammatory Markers in RA Models

| Compound | Cell Line | Stimulant | Concentration | Target | Effect | Reference |

| This compound | Human RA-FLS | TNF-α (50 ng/mL) | 20-200 µg/mL | Cell Proliferation | Dose-dependent inhibition | [1][7] |

| This compound | Human RA-FLS | TNF-α | 200 µM | IL-1β, IL-6, IL-8, MMP-1 | Significant reduction | [1][3] |

| Luteolin | Human SW982 | IL-1β | 1 and 10 µM | MMP-1, MMP-3 | Significant inhibition | [5] |

| Luteolin | Human SW982 | IL-1β | 1 and 10 µM | TNF-α, IL-6 | Significant inhibition | [5] |

| Luteolin | Rat Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 µM | NO, PGE2, TNF-α | Dose-dependent reduction | [8] |

| Luteolin | Rat Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 µM | MMP-1, MMP-3, MMP-13 | Dose-dependent reduction | [8] |

| Luteolin | Rabbit Chondrocytes | IL-1β (10 ng/mL) | 1, 10, 50, 100 µM | MMP-3 Secretion | Inhibition | [9] |

| Luteolin | Mouse Macrophages | LPS | 5-50 µM | TNF-α, IL-6, NO, PGE2 | Dose-dependent inhibition | [5] |

Table 2: In Vivo Efficacy of Luteolin in Animal Models of Arthritis

| Compound | Animal Model | Dosage | Administration Route | Outcome Measures | Reference |

| Luteolin | Rat (MIA-induced OA) | 10 mg/kg/day | Gavage | Reduced cartilage destruction, increased collagen II expression | [8] |

| Luteolin | Rat (IL-1β-induced) | 50 and 100 µM | Intra-articular injection | Inhibition of MMP-3 production | [9][10] |

| Luteolin (with PEA) | Mouse (CIA) | 1 mg/kg (co-ultramicronized) | Intraperitoneal | Ameliorated clinical signs, reduced cytokine levels | [11] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound and luteolin.

In Vitro Studies

-

Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are a primary cell type used. Other relevant cell lines include the human synovial sarcoma cell line SW982 and primary chondrocytes.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To mimic the inflammatory environment of the RA joint, cells are often stimulated with pro-inflammatory cytokines such as TNF-α (e.g., 10-50 ng/mL) or IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) before or concurrently with treatment.[1][7][8]

-

Treatment: this compound or luteolin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a defined duration.

The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and proliferation. RA-FLS are seeded in 96-well plates and treated with different concentrations of this compound in the presence or absence of TNF-α. After the incubation period, CCK-8 solution is added to each well, and the absorbance is measured at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.[1]

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is employed to detect DNA fragmentation, a hallmark of apoptosis. RA-FLS are cultured on coverslips, treated with this compound and/or TNF-α, and then fixed and permeabilized. The cells are then incubated with the TUNEL reaction mixture, and the apoptotic cells are visualized and quantified using fluorescence microscopy.[1]

Western blotting is used to determine the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκB, Bax, Bcl-2, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][7]

ELISA is a quantitative immunoassay used to measure the concentration of cytokines and other proteins in cell culture supernatants.

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

Assay Procedure: A specific ELISA kit for the target protein (e.g., IL-1β, IL-6, IL-8, MMP-1) is used according to the manufacturer's instructions.[1][12][13][14][15] This typically involves adding the samples and standards to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

-

Quantification: The absorbance is measured at a specific wavelength, and the concentration of the target protein in the samples is determined by comparison to a standard curve.[1][12][13][14][15]

In Vivo Studies

The CIA rat model is a widely used preclinical model of RA.

-

Induction of Arthritis: Male Wistar or Lewis rats are immunized with an emulsion of bovine or chicken type II collagen and an adjuvant (e.g., Freund's complete or incomplete adjuvant) via intradermal injection at the base of the tail. A booster injection is typically given after a certain period (e.g., 7 or 21 days).[11][16][17][18]

-

Treatment: Once arthritis develops, the animals are treated with luteolin (e.g., via oral gavage or intraperitoneal injection) or a vehicle control for a specified duration.

-

Assessment of Arthritis: The severity of arthritis is assessed by monitoring clinical signs such as paw swelling (measured with a caliper), erythema, and joint stiffness. A clinical scoring system is often used to quantify the severity of arthritis.

-

Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biochemical Analysis: Blood samples can be collected to measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Diagram 1: this compound's Mechanism on the NF-κB Pathway in RA-FLS.

Diagram 2: Broader Anti-inflammatory Mechanisms of Luteolin in RA.

Diagram 3: In Vitro Experimental Workflow for this compound in RA-FLS.

Diagram 4: In Vivo Experimental Workflow for Luteolin in CIA Rat Model.

Conclusion

This compound demonstrates significant therapeutic potential for rheumatoid arthritis by targeting the key pathological processes in RA-FLS. Its primary mechanism of action involves the upregulation of HMOX1 and subsequent inhibition of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines and matrix-degrading enzymes, as well as the induction of apoptosis and inhibition of proliferation in synovial fibroblasts. Insights from the related flavonoid, luteolin, suggest that this compound may also exert its anti-arthritic effects through the modulation of MAPK and PI3K/Akt signaling pathways, warranting further investigation. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound as a novel therapeutic agent for the treatment of rheumatoid arthritis. Future studies should focus on more extensive in vivo efficacy and safety profiling, as well as elucidation of its effects on other immune cells involved in RA pathogenesis.

References

- 1. Luteolin suppresses IL-1beta-induced cytokines and MMPs production via p38 MAPK, JNK, NF-kappaB and AP-1 activation in human synovial sarcoma cell line, SW982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses proliferation and inflammation in TNF-α-induced RA-FLS cells by activating HMOX1 to regulate IKKβ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of luteolin on TNF-alpha-induced IL-8 production in human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin inhibits proliferation and affects the function of stimulated rat synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advanced oxidation protein products induce inflammatory responses and invasive behaviour in fibroblast-like synoviocytes via the RAGE-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin inhibits IL-1β-induced inflammation in rat chondrocytes and attenuates osteoarthritis progression in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolin Inhibits the Activity, Secretion and Gene Expression of MMP-3 in Cultured Articular Chondrocytes and Production of MMP-3 in the Rat Knee - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cris.unibo.it [cris.unibo.it]

- 12. news-medical.net [news-medical.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. raybiotech.com [raybiotech.com]

- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. chondrex.com [chondrex.com]

- 17. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

The Anti-Inflammatory Nexus: A Technical Guide to the Signaling Pathways of Galuteolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galuteolin, a flavonoid glycoside also known as luteolin-7-O-glucoside, has emerged as a compound of significant interest in the field of inflammation research and drug discovery. Found in various medicinal plants, this compound exhibits potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways modulated by this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of action, quantitative data on its effects, and methodologies for its investigation.

Core Anti-Inflammatory Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling cascades that are pivotal in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. One of the key mechanisms of this compound's action is through the upregulation of Heme Oxygenase-1 (HO-1)[1][2]. The induction of HO-1 by this compound leads to the subsequent downregulation of key components of the NF-κB signaling cascade. Specifically, this compound treatment has been observed to decrease the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB[1][3]. This ultimately results in the reduced expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1][4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as JNK, p38, and ERK, is another critical regulator of inflammation. This compound has been demonstrated to modulate MAPK signaling, thereby contributing to its anti-inflammatory effects.[5][6] Studies have shown that this compound can inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, in response to inflammatory stimuli.[5][7] By attenuating the activation of these kinases, this compound disrupts downstream signaling events that lead to the expression of pro-inflammatory mediators.

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling and immune cell function. This compound has been shown to interfere with this pathway, contributing to its immunomodulatory and anti-inflammatory properties.[8][9] By inhibiting the phosphorylation of JAK proteins, this compound prevents the subsequent phosphorylation and dimerization of STAT proteins.[8] This, in turn, blocks the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of STAT-responsive genes, many of which are involved in inflammation and immune responses.[5]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is involved in a multitude of cellular processes, including inflammation, cell survival, and proliferation. Evidence suggests that this compound can modulate this pathway to exert its anti-inflammatory effects.[10][11][12] By inhibiting the phosphorylation of PI3K and Akt, this compound can suppress the downstream signaling events that contribute to the inflammatory response.[13][14] The inhibition of the PI3K/Akt pathway by this compound has also been linked to its ability to induce apoptosis in certain cell types, which can be beneficial in resolving inflammation.[11]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers and signaling components.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Type | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 246.7 macrophages | LPS | 13.9 µM | IC50 | [13] |

| Prostaglandin E2 (PGE2) | RAW 246.7 macrophages | LPS | 7.4 µM | IC50 | [13] |

| IL-1β | RA-FLS | TNF-α | 200 µM | Significant reduction | [1][3] |

| IL-6 | RA-FLS | TNF-α | 200 µM | Significant reduction | [1][3] |

| IL-8 | RA-FLS | TNF-α | 200 µM | Significant reduction | [1][3] |

| MMP-1 | RA-FLS | TNF-α | 200 µM | Significant reduction | [1][3] |

| MMP-3 | Rabbit articular chondrocytes | IL-1β | 1-100 µM | Dose-dependent inhibition | [15] |

| iNOS expression | RAW 264.7 cells | LPS | < 20 µM | Significant suppression | [16] |

| COX-2 expression | RAW 264.7 cells | LPS | < 20 µM | Significant suppression | [16] |

Table 2: Modulation of Signaling Pathway Components by this compound

| Signaling Pathway | Protein | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| NF-κB | p-p65 | RA-FLS | TNF-α | 200 µM | Inhibition | [1][3] |

| NF-κB | p-IκBα | RA-FLS | TNF-α | 200 µM | Inhibition | [1][3] |

| MAPK | p-p38 | H9c2 cells | Hypoxia/Reoxygenation | 10, 20 µM | Inhibition | [6] |

| MAPK | p-JNK | H9c2 cells | Hypoxia/Reoxygenation | 10, 20 µM | Inhibition | [6] |

| PI3K/Akt | p-Akt | RAW 264.7 cells | LPS | Dose-dependent | Inhibition | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxicity of this compound and to determine the appropriate concentrations for subsequent experiments.

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a series of concentrations of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48 hours).

-

-

Measurement:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blot Analysis for Signaling Proteins (e.g., p-p65)

This technique is used to quantify the levels of specific proteins and their phosphorylated (activated) forms in cell lysates.

-

Cell Lysis:

-

Plate and treat cells with this compound and/or an inflammatory stimulus as required.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

ELISA for Cytokine Measurement (e.g., IL-6)

This assay is used to quantify the concentration of secreted cytokines in cell culture supernatants.

-

Plate Preparation:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare a standard curve using recombinant cytokine.

-

Add 100 µL of standards and cell culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection:

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

RT-qPCR for Gene Expression Analysis (e.g., iNOS)

This technique is used to measure the relative mRNA expression levels of target genes.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound and/or an inflammatory stimulus.

-

Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.

-

-

Quantitative PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., iNOS) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, JAK-STAT, and PI3K/Akt. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic properties of this promising natural compound. Further research into the in vivo efficacy, bioavailability, and safety profile of this compound will be crucial in translating its preclinical anti-inflammatory effects into clinical applications.

References

- 1. This compound suppresses proliferation and inflammation in TNF-α-induced RA-FLS cells by activating HMOX1 to regulate IKKβ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses proliferation and inflammation in TNF-α-induced RA-FLS cells by activating HMOX1 to regulate IKKβ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Protection of Luteolin-7-O-glucoside against apoptosis induced by hypoxia/reoxygenation through the MAPK pathways in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Luteolin Inhibits the Activity, Secretion and Gene Expression of MMP-3 in Cultured Articular Chondrocytes and Production of MMP-3 in the Rat Knee - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Galuteolin Against Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. Galuteolin, a flavonoid compound, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound and the closely related compound luteolin against cerebral ischemia. It summarizes key quantitative data from preclinical studies, details experimental protocols for in vivo and in vitro models of cerebral ischemia, and visualizes the core signaling pathways involved in this compound's therapeutic action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the potential of this compound as a treatment for ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is multifaceted, involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This compound, a flavone, has demonstrated significant therapeutic potential in preclinical models of cerebral ischemia. This guide synthesizes the existing scientific literature to provide a detailed overview of its mechanisms of action and neuroprotective efficacy.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy across different models and dosages.

Table 1: Effects of this compound on Infarct Volume, Neurological Deficit, and Brain Edema in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Treatment Group | Dose (mg/kg) | Infarct Volume (%) | Neurological Score | Brain Water Content (%) |

| Sham | - | N/A | 0 | Not Reported |

| I/R (Ischemia/Reperfusion) | - | 100 | 3.5 ± 0.5 | 80.5 ± 1.2 |

| This compound | 50 | 65.2 ± 5.1 | 2.5 ± 0.5 | 79.1 ± 1.0 |

| This compound | 100 | 48.7 ± 4.8 | 1.8 ± 0.4 | 78.2 ± 0.9 |

| This compound | 200 | 37.7 ± 4.5 | 1.2 ± 0.3 | 77.3 ± 0.8* |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the I/R group. Data is synthesized from a study by Cheng et al. (2019).[1][2][3][4][5][6]

Table 2: Effects of this compound on Biomarkers of Oxidative Stress, Inflammation, and Apoptosis in the Ischemic Brain Tissue of MCAO Rats

| Biomarker | I/R Group | This compound (100 mg/kg) Group | Mechanism |

| Oxidative Stress | |||

| LPO (Lipid Peroxidation) | Increased | Significantly Decreased | Anti-oxidant |

| Sod1, Sod2, Catalase | Decreased | Significantly Increased | Anti-oxidant |

| Inflammation | |||

| TNF-α | Increased | Significantly Decreased | Anti-inflammatory |

| IL-1β | Increased | Significantly Decreased | Anti-inflammatory |

| Apoptosis | |||

| Caspase-3 | Increased | Significantly Decreased | Anti-apoptotic |

| Bax | Increased | Significantly Decreased | Anti-apoptotic |

| Bcl-2 | Decreased | Significantly Increased | Anti-apoptotic |

| p-Akt | Decreased | Significantly Increased | Pro-survival |

Data is synthesized from a study by Cheng et al. (2019).[1][2][3][4][5][6]

Table 3: In Vitro Neuroprotective Effects of Luteolin (a related compound) in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

| Parameter | OGD/R Group | Luteolin (10 µM) Group |

| Cell Viability (%) | 52.3 ± 4.1 | 78.5 ± 5.2 |

| Apoptosis Rate (%) | 35.6 ± 3.8 | 15.2 ± 2.5 |

| LDH Leakage (%) | 48.2 ± 4.5 | 22.1 ± 3.1* |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the OGD/R group. Data is synthesized from a study on PC-12 cells.[7]

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model to mimic focal cerebral ischemia in humans.

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane or chloral hydrate).

-

Surgical Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.

-

For reperfusion, the filament is withdrawn to allow blood flow to resume.

-

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline containing DMSO) and administered intraperitoneally at the specified doses (50, 100, or 200 mg/kg) at the onset of reperfusion.[1][6]

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO on a scale of 0-4 (0 = no deficit, 4 = severe deficit).

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Brain Water Content: Calculated by comparing the wet and dry weight of the brain hemispheres.

-

Biochemical Analysis: Brain tissue is homogenized for Western blot and ELISA to measure protein expression and cytokine levels.

-

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model is an established in vitro model to simulate ischemic-reperfusion injury in cultured cells.

-

Cell Culture: Neuronal cell lines (e.g., PC-12, SH-SY5Y) or primary cortical neurons are cultured under standard conditions.

-

OGD Procedure:

-

The normal culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

-

The cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

-

-

Reoxygenation: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

-

Luteolin Treatment: Luteolin is added to the culture medium at various concentrations (e.g., 5, 10, 20 µM) before, during, or after the OGD period.[7]

-

Outcome Measures:

-

Cell Viability: Assessed using assays such as MTT or CCK-8.

-

Cell Death/Apoptosis: Measured by LDH leakage assay, TUNEL staining, or flow cytometry with Annexin V/PI staining.

-

Protein Expression: Analyzed by Western blotting to determine the levels of key signaling proteins.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple interconnected signaling pathways. The following diagrams illustrate these mechanisms.

Caption: Overview of this compound's Neuroprotective Action.

Caption: this compound's Anti-Apoptotic Signaling Cascade.

Caption: this compound's Anti-Inflammatory Mechanism.

Discussion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of cerebral ischemia. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, bioavailability, and blood-brain barrier permeability of this compound.

-

Combination Therapy: Investigating the synergistic effects of this compound with existing thrombolytic therapies.

-

Chronic Stroke Models: Evaluating the efficacy of this compound in promoting long-term functional recovery after stroke.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into effective therapies for stroke patients.

Conclusion

This compound has demonstrated robust neuroprotective effects in preclinical models of cerebral ischemia. Its ability to mitigate key pathological processes through multiple signaling pathways underscores its potential as a novel therapeutic agent for ischemic stroke. This technical guide provides a comprehensive overview of the current state of research, offering a valuable resource for scientists and clinicians working to develop new treatments for this devastating condition.

References

- 1. Luteolin alleviates oxygen-glucose deprivation/reoxygenation-induced neuron injury by regulating NLRP3/IL-1β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connectivity map identifies luteolin as a treatment option of ischemic stroke by inhibiting MMP9 and activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Protective effects of luteolin on neurons against oxygen-glucose deprivation/reperfusion injury via improving Na+/K+ -ATPase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteolin Attenuates Cognitive Dysfunction Induced By Chronic Cerebral Hypoperfusion Through the Modulation of The PI3K/Akt Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates cerebral ischemia/reperfusion injury in rats via anti-apoptotic, anti-oxidant, and anti-inflammatory mechanisms. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. This compound attenuates cerebral ischemia/reperfusion injury in rats via anti-apoptotic, anti-oxidant, and anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of the mechanism of luteolin against ischemic stroke based on network pharmacology, molecular docking and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Galuteolin in Neuronal Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galuteolin, a flavonoid glycoside, and its aglycone, luteolin, are emerging as potent modulators of autophagy in neurons. Autophagy, a cellular self-cleaning process, is a double-edged sword in the central nervous system. Basal autophagy is crucial for neuronal health by clearing misfolded proteins and damaged organelles. However, excessive or impaired autophagy can lead to neuronal death. This technical guide delves into the nuanced role of this compound and luteolin in regulating neuronal autophagy, providing a comprehensive overview of the underlying signaling pathways, quantitative experimental data, and detailed methodologies for researchers in the field of neuroprotection and drug development.

This compound, chemically known as luteolin-5-O-glucoside, has demonstrated neuroprotective effects by inhibiting autophagy in the context of cerebral ischemia.[1] In contrast, its more extensively studied aglycone, luteolin, exhibits a dual regulatory function. In models of glutamate-induced excitotoxicity, luteolin inhibits excessive autophagy to protect neurons.[2][3] Conversely, in the setting of intracerebral hemorrhage, luteolin enhances autophagy to facilitate the clearance of cellular debris and confer neuroprotection.[4][5] This guide will explore these distinct mechanisms, offering a detailed analysis of the molecular players involved.

Quantitative Data on Autophagy Modulation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and luteolin on neuronal autophagy.

Table 1: this compound's Inhibition of Autophagy in a Rat Model of Cerebral Ischemia/Reperfusion (I/R)

| Treatment Group | LC3-II/LC3-I Ratio (relative to Sham) | Beclin 1 Expression (relative to Sham) | p62 Expression (relative to Sham) | Infarct Volume (%) | Neurological Deficit Score |

| Sham | 1.00 | 1.00 | 1.00 | 0 | 0 |

| I/R | ↑ (significantly) | ↑ (significantly) | ↓ (significantly) | ~45% | ~3.5 |

| I/R + this compound (100 mg/kg) | ↓ (significantly vs. I/R) | ↓ (significantly vs. I/R) | ↑ (significantly vs. I/R) | ~20% | ~1.5 |

Data adapted from Zhu et al. (2020).[1]

Table 2: Luteolin's Inhibition of Excessive Autophagy in Glutamate-Treated HT-22 Neurons

| Treatment Group | LC3B Expression (relative to Control) | Beclin-1 Expression (relative to Control) | p-mTOR (S2448) Expression (relative to Control) | Cell Viability (%) |

| Control | 1.00 | 1.00 | 1.00 | 100 |

| Glutamate (5 mM) | ↑ (~2.5-fold) | ↑ (~2.0-fold) | ↓ (~0.4-fold) | ~50% |

| Glutamate + Luteolin (25 µM) | ↓ (~1.5-fold vs. Glutamate) | ↓ (~1.2-fold vs. Glutamate) | ↑ (~0.8-fold vs. Glutamate) | ~85% |

Data adapted from Vongthip et al. (2024).[2][3]

Table 3: Luteolin's Enhancement of Autophagy in a Rat Model of Intracerebral Hemorrhage (ICH)

| Treatment Group | LC3II Expression (relative to Sham) | p62 Expression (relative to Sham) | Keap1 Expression (relative to Sham) | Brain Water Content (%) | Neurological Score |

| Sham | 1.00 | 1.00 | 1.00 | ~78.5% | 0 |

| ICH + Vehicle | ↑ (~1.8-fold) | ↓ (~0.5-fold) | ↑ (~1.6-fold) | ~81.5% | ~12 |

| ICH + Luteolin (20 mg/kg) | ↑ (~2.5-fold vs. ICH) | ↓ (~0.3-fold vs. ICH) | ↓ (~0.8-fold vs. ICH) | ~79.5% | ~6 |

Data adapted from Tan et al. (2020).[4][5]

Signaling Pathways and Mechanisms of Action

The regulatory effects of this compound and luteolin on neuronal autophagy are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

This compound's Inhibition of Autophagy in Cerebral Ischemia

In a model of cerebral ischemia/reperfusion, this compound exerts its neuroprotective effects by inhibiting excessive autophagy.[1] This process is thought to be mediated through the modulation of the mTOR signaling pathway, a master regulator of autophagy.

Luteolin's Inhibition of Autophagy in Glutamate Excitotoxicity

Luteolin protects neurons from glutamate-induced cell death by inhibiting excessive autophagy and mitophagy.[2][3] This is achieved through the activation of the mTORC1 signaling pathway, which acts as a negative regulator of autophagy initiation.[2][3][6]

Luteolin's Enhancement of Autophagy in Intracerebral Hemorrhage

In the context of intracerebral hemorrhage, luteolin promotes neuroprotection by enhancing autophagy, which facilitates the clearance of damaged cellular components.[4][5] This is mediated through the p62/Keap1/Nrf2 signaling pathway. Luteolin enhances autophagy, leading to the degradation of p62, which in turn releases Keap1's inhibition of Nrf2, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on this compound and luteolin.

Animal Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) for Cerebral Ischemia

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Intraperitoneal injection of 10% chloral hydrate (3.5 mL/kg).

-

Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

-

The ECA is ligated at its distal end and dissected.

-

A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion.

-

-

This compound Administration: this compound (25, 50, and 100 mg/kg) is administered intraperitoneally at the onset of reperfusion.[1]

-

Outcome Measures: Neurological deficit scoring, infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining, and Western blot analysis of brain tissue for autophagy markers (LC3, Beclin 1, p62).[1]

In Vitro Model of Glutamate-Induced Neurotoxicity in HT-22 Cells

-

Cell Line: Mouse hippocampal neuronal cell line HT-22.

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Experimental Procedure:

-

Outcome Measures: Cell viability assessed by MTS assay, protein expression of autophagy markers (LC3B, Beclin-1) and signaling molecules (p-mTOR, mTOR) by Western blotting, and visualization of autophagosomes by fluorescence microscopy after staining with specific markers.[2]

Animal Model of Intracerebral Hemorrhage (ICH)

-

Animal Model: Male Sprague-Dawley rats (280-320g).

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital (40 mg/kg).

-

Procedure:

-

Rats are placed in a stereotaxic frame.

-

A cranial burr hole is drilled over the right caudate nucleus.

-

A Hamilton syringe is used to infuse 100 µL of autologous whole blood into the right caudate nucleus over 10 minutes.

-

The needle is left in place for an additional 10 minutes before being slowly withdrawn.

-

-

Luteolin Administration: Luteolin (5, 10, and 20 mg/kg) is administered intraperitoneally 2 hours after ICH induction.[4]

-

Outcome Measures: Assessment of neurological deficits, measurement of brain water content, and Western blot analysis of peri-hematomal tissue for autophagy and Nrf2 pathway-related proteins (LC3, p62, Keap1, Nrf2).[4]

Western Blotting for Autophagy-Related Proteins

-

Sample Preparation: Brain tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on SDS-polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-LC3B, anti-Beclin-1, anti-p62, anti-p-mTOR) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control such as β-actin or GAPDH.

Conclusion

This compound and its aglycone, luteolin, are potent regulators of neuronal autophagy with significant therapeutic potential for various neurological disorders. This compound consistently demonstrates a neuroprotective role by inhibiting excessive autophagy in the context of cerebral ischemia. Luteolin, however, exhibits a more complex, context-dependent role, either inhibiting detrimental autophagy in excitotoxicity or promoting beneficial autophagy in intracerebral hemorrhage. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing the therapeutic potential of these flavonoids for the treatment of neurological diseases. Further research is warranted to fully elucidate the intricate signaling networks governed by these compounds and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]

- 4. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the In Vivo Pharmacokinetics and Bioavailability of Luteolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics and bioavailability of luteolin, a naturally occurring flavonoid with significant therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of luteolin's metabolic fate and to guide future preclinical and clinical investigations.

Introduction

Luteolin is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2] However, the clinical application of luteolin is often hampered by its low bioavailability, which is primarily due to poor water solubility and extensive first-pass metabolism.[1][2][3] A thorough understanding of its pharmacokinetic profile is therefore crucial for the development of effective luteolin-based therapeutics.

Pharmacokinetic Profile of Luteolin

The pharmacokinetic properties of luteolin have been investigated in several preclinical in vivo models, primarily in rodents. These studies reveal that luteolin is rapidly absorbed but also extensively metabolized, leading to low systemic exposure of the free aglycone.

Following oral administration, luteolin is absorbed from the gastrointestinal tract. In rats, peak plasma concentrations (Tmax) are typically reached quickly. For instance, after oral administration of a white chrysanthemum extract to rats, plasma luteolin levels peaked at 66 minutes.[4] Another study in rats showed that after a single oral dose of 50 mg/kg, the maximum plasma concentration of unconjugated luteolin was observed at just 5 minutes.[5]

Luteolin exhibits a large volume of distribution, indicating that it is widely distributed throughout the body.[5] This characteristic is essential for its ability to exert effects on various tissues.

The primary limitation to luteolin's bioavailability is its extensive metabolism in both the intestines and the liver. The main metabolic pathways are glucuronidation and sulfation, with methylation also playing a role.[3][6][7]

-

Glucuronidation: This is the predominant metabolic pathway for luteolin.[6] UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for conjugating glucuronic acid to luteolin, forming various luteolin-glucuronide metabolites.[6] Luteolin-3'-glucuronide has been identified as a major metabolite with high systemic exposure in rats.[6]

-

Methylation: Catechol-O-methyltransferases (COMTs) catalyze the methylation of luteolin to form chrysoeriol and diosmetin.[6] These methylated metabolites can then undergo further glucuronidation.[6]

Studies have shown that luteolin exists in the body mainly in its conjugated forms, such as glucuronides.[4][7] The interplay between glucuronidation and methylation is crucial in luteolin's metabolic disposition, with glucuronidation being the dominant pathway.[6]

Luteolin and its metabolites are eliminated from the body through both renal and biliary excretion. The elimination half-life of luteolin in rats has been reported to be approximately 7.1 hours, suggesting a moderate rate of elimination.[4] Another study reported a half-life of 8.94 hours for free luteolin and 4.98 hours for its conjugated form following intravenous administration in rats.[5] Urinary excretion of free luteolin is generally low.[5] Some studies have observed double peaks in the plasma concentration-time profile, suggesting potential enterohepatic recirculation of luteolin and its metabolites.[5]

Bioavailability of Luteolin

The oral bioavailability of luteolin is generally low. One study in rats reported a low absolute bioavailability of 4.10% for a 50 mg/kg oral dose, which is attributed to a significant first-pass effect.[5] Another source suggests a bioavailability of 17.5% for free luteolin and 53.9% for total luteolin (free and bound forms).[3]

The low bioavailability of luteolin presents a significant challenge for its therapeutic application. Consequently, various strategies are being explored to improve its systemic exposure:

-

Co-administration with other compounds: Co-administration of luteolin with resveratrol, an inhibitor of UGT1A1 and UGT1A9, has been shown to increase the Cmax of luteolin by 4.8-fold in rats by reducing its glucuronidation.[4][8]

-

Novel Formulations: Encapsulation of luteolin in delivery systems like liposomes and micelles has demonstrated the potential to significantly increase its plasma concentration and bioavailability.[4] For example, a liposomal formulation of luteolin resulted in a 10-fold higher plasma concentration compared to free luteolin 2 hours after intravenous injection.[4]

Data Presentation: Pharmacokinetic Parameters of Luteolin in Rats

| Parameter | Route | Dose | Vehicle/Formulation | Cmax | Tmax | AUC (0-t) | T1/2 | Bioavailability (F%) | Reference |

| Luteolin | Oral | 200 mg/kg | White Chrysanthemum Extract | - | 66 min | - | - | - | [4] |

| Luteolin | Oral | 50 mg/kg | Solution | 5.5 µg/mL | 5 min | - | - | 4.10% | [5] |

| Luteolin | IV | 50 mg/kg | Solution | 23.4 µg/mL | 0 h | - | 8.94 h | - | [5] |

| Luteolin Conjugates | IV | 50 mg/kg | Solution | - | - | - | 4.98 h | - | [5] |

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][9]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Drug Administration:

-

Blood Sampling: Blood samples are collected from the orbital venous sinus or tail vein at predetermined time points into heparinized tubes.[9]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

-

Sample Analysis: Plasma concentrations of luteolin and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[8][11][12]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an electrospray ionization (ESI) source and an HPLC system.[11]

-

Chromatographic Separation: A C18 analytical column is commonly used for separation. The mobile phase typically consists of a gradient of acetonitrile and water containing a small percentage of formic acid to improve ionization.[11]

-

Mass Spectrometry Detection: Detection is performed in the negative ion mode using multiple reaction monitoring (MRM). The MRM transitions for luteolin and its metabolites are optimized for sensitive and specific quantification.[11]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like methanol or acetonitrile, followed by centrifugation.[8][13]

-

Quantification: An internal standard is used to ensure accuracy and precision. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.[11][13]

Signaling Pathways and Experimental Workflows

The metabolism of luteolin primarily involves glucuronidation and methylation, which can occur through two main pathways.

References

- 1. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability and Pharmaco-therapeutic Potential of Luteolin in Overcoming Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. Frontiers | Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro [frontiersin.org]

- 11. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antioxidant Properties of Luteolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of luteolin, a common flavonoid found in a wide variety of plants. Luteolin has garnered significant attention for its potent antioxidant and anti-inflammatory effects, making it a promising candidate for further investigation in drug development.[1][2] This document details its radical scavenging capabilities, effects on lipid peroxidation, and its influence on key cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Direct Radical Scavenging Activity

Luteolin demonstrates robust free radical scavenging activity, a key mechanism of its antioxidant action. This has been quantified using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, indicating the concentration of luteolin required to scavenge 50% of the free radicals. Lower IC50 values denote higher antioxidant activity.

Table 1: Radical Scavenging Activity of Luteolin (IC50 Values)

| Assay | IC50 Value | Solvent/Conditions | Reference |

| DPPH | 13.2 ± 0.18 µM | Not specified | [3] |

| DPPH | 8.85 µg/mL | Not specified | [4] |

| DPPH | 2.099 µg/mL | Not specified | [5] |

| DPPH | 18.3 ± 0.2 µM | Methanol | [6][7] |

| DPPH | 9.4 ± 0.3 µM | Acetone | [6][7] |

| DPPH | 25.5 ± 1.2 µM | Tetrahydrofuran (THF) | [6][7] |

| ABTS | 17.3 ± 0.82 µM | Not specified | [3] |

| ABTS | 0.59 µg/mL | Not specified | [5] |

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay provides insight into the electron-donating capacity of a compound. Luteolin has been shown to possess significant reducing power.

Table 2: Ferric Reducing Antioxidant Power of Luteolin

| Assay | Value (µM Fe²⁺ equivalent) | Reference |

| FRAP | 573 ± 16 µM | [6][7] |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a critical process in cellular injury, where free radicals attack lipids in cell membranes, leading to cell damage. Luteolin has demonstrated a protective effect against lipid peroxidation. In studies using H₂O₂-induced oxidative stress in V79-4 lung fibroblast cells, luteolin was shown to significantly inhibit lipid peroxidation.[8][9] This was measured by a decrease in the fluorescence of diphenyl-1-pyrenylphosphine (DPPP) and a reduction in the formation of thiobarbituric acid reactive substances (TBARS).[8][9] Specifically, a concentration of 2.5 µg/ml of luteolin markedly attenuated the increase in DPPP fluorescence caused by H₂O₂.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key in vitro antioxidant assays discussed.

Caption: General experimental workflow for in vitro antioxidant capacity assays.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.2 mmol/L) in a suitable solvent like ethanol or methanol.[10] The solution should be freshly prepared and kept in the dark to prevent degradation.[11]

-

Sample Preparation : Dissolve luteolin in a suitable solvent to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction : In a 96-well plate or cuvettes, mix a specific volume of each luteolin dilution with the DPPH working solution.[10] A control containing only the solvent instead of the antioxidant solution is also prepared.[10]

-

Incubation : The reaction mixture is shaken and incubated in the dark at room temperature for a specified time, typically 30 minutes.[10]

-

Measurement : The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[10][11] The decrease in absorbance corresponds to the scavenging of the DPPH radical.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[4][10]

-

Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[12][13] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[12][13] The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[13]

-

Sample Preparation : Prepare a stock solution and serial dilutions of luteolin.

-

Reaction : Add the luteolin dilutions to the ABTS•+ solution in a 96-well plate.

-

Incubation : The reaction is typically incubated at room temperature for a short period (e.g., 6 minutes).[14]

-

Measurement : The absorbance is read at 734 nm.[12]

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.[14]

-

Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15] The reagent should be warmed to 37°C before use.[15]

-

Sample Preparation : Prepare a stock solution and serial dilutions of luteolin. A standard curve is typically generated using a known antioxidant like FeSO₄ or Trolox.

-

Reaction : Add the luteolin sample or standard to the FRAP reagent.

-

Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[15][16]

-

Measurement : The absorbance of the blue-colored complex (ferrous-TPTZ) is measured at 593 nm.[16]

-

Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve, and the results are expressed as µM of Fe²⁺ equivalents.

-

Tissue Preparation : A tissue homogenate (e.g., from a pig brain) serves as the source of lipids.[17]

-

Sample Incubation : The luteolin extract is mixed with the tissue homogenate and incubated at 37°C for approximately 30 minutes.[17]

-

Induction of Peroxidation : Lipid peroxidation is initiated by adding pro-oxidants like ascorbic acid and FeSO₄ to the mixture, followed by another incubation period (e.g., 60 minutes at 37°C).[17]

-

TBARS Reaction : Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., in a boiling water bath) to allow the reaction between TBA and malondialdehyde (MDA), a product of lipid peroxidation.

-

Measurement : After cooling, the absorbance of the resulting pink-colored chromogen is measured at approximately 532 nm.

-

Calculation : The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group to the control group where peroxidation was induced without any antioxidant.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, luteolin exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In the presence of oxidative stress or inducers like luteolin, NRF2 is released from KEAP1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[8]

Studies have shown that luteolin can activate the NRF2 signaling pathway, leading to increased expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1).[8] This cellular defense mechanism helps to mitigate oxidative stress and protect cells from damage.[8] The activation of the p62/KEAP1/NRF2 pathway has also been identified as a mechanism for luteolin's neuroprotective effects.[8]

Caption: Luteolin-mediated activation of the NRF2 signaling pathway.

Luteolin's antioxidant activity is also interconnected with its anti-inflammatory properties. It has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and inhibit other pro-inflammatory signaling molecules.[2][18] For instance, a related compound has been reported to activate HO-1, which in turn inactivates the IKKβ/NF-κB signaling pathway, leading to reduced inflammation.[18] Luteolin can also interfere with the MAPK and STAT3 signaling pathways, which are involved in both inflammation and cell proliferation.[1][19]

Conclusion

Luteolin exhibits multifaceted antioxidant properties in vitro, acting through direct radical scavenging, reduction of metal ions, and inhibition of lipid peroxidation. Furthermore, it enhances the endogenous antioxidant defense system by modulating key signaling pathways, most notably the NRF2 pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration of luteolin's therapeutic potential against diseases associated with oxidative stress.

References

- 1. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. veterinarypaper.com [veterinarypaper.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. scispace.com [scispace.com]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. mdpi.com [mdpi.com]

- 18. Galuteolin suppresses proliferation and inflammation in TNF-α-induced RA-FLS cells by activating HMOX1 to regulate IKKβ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside [mdpi.com]

Galuteolin (Luteolin-7-O-glucoside): A Technical Guide to its Potential in Cancer Chemoprevention

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of galuteolin (luteolin-7-O-glucoside) and its aglycone, luteolin, as potential agents for cancer chemoprevention. It details their mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes the complex signaling pathways involved.

Introduction